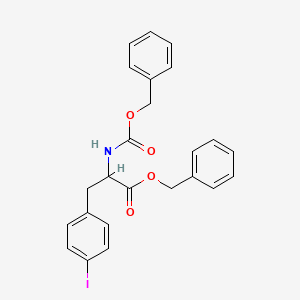

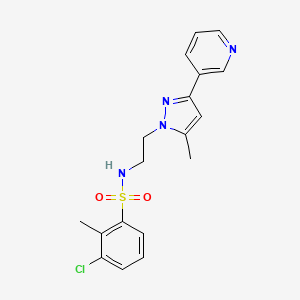

![molecular formula C16H13BrN2O4S2 B2528928 (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-84-4](/img/structure/B2528928.png)

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" is a chemical entity that appears to be related to a class of compounds with a Z-configuration methoxyimino moiety. This functional group is significant in the field of medicinal chemistry, particularly in the development of cephalosporin antibiotics and fungicidal agents. The Z-configuration refers to the geometry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides.

Synthesis Analysis

The synthesis of related compounds with Z-configuration methoxyimino moieties has been reported in the literature. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . Another study describes the synthesis of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from aminoisoxazoles through skeletal rearrangement and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated using techniques such as X-ray crystallography. For example, the stereochemical structure of a related compound was unambiguously determined using this method . Single-crystal X-ray diffraction analysis was also employed to determine the structure of a novel methyl (Z)-2-(methoxyimino)acetate derivative . These analyses are crucial for confirming the Z-configuration and for understanding the three-dimensional arrangement of atoms, which is essential for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the use of alkoxycarbonyl isothiocyanates, O-methylhydroxylamime, and methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to achieve the desired Z-isomer . The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and selectivity for the Z-isomer . These reactions are indicative of the complexity and specificity required in the synthesis of Z-configuration methoxyimino derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For instance, the presence of the methoxyimino group is a common feature in the side chain of fourth-generation cephalosporin antibiotics, which suggests that the compound may also possess antibiotic properties . Additionally, some derivatives have shown moderate fungicidal activity against Rhizoctonia solani, indicating potential applications in agriculture .

科学的研究の応用

Orexin Receptor Antagonism and Food Consumption

Compounds structurally similar to (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate have been studied for their role in modulating feeding, arousal, and stress through orexin receptor antagonism. For instance, research indicates that selective antagonism at orexin-1 receptors can significantly reduce binge eating of highly palatable food without affecting standard food intake, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Hallucinogenic Activity and Receptor Interaction

Analogs of hallucinogenic phenethylamines have been synthesized and evaluated, showing activity comparable to their counterparts in drug-discrimination paradigms in rats. The study highlights the importance of specific substituents and their interaction with serotonin 5-HT2 receptors, indicating potential insights into receptor binding and activity modulation (Nichols et al., 1991).

Platelet-Inhibitory and Vasodilatory Activities

Research on certain derivatives structurally related to the compound has revealed potent anti-platelet and vasodilatory activities. These studies offer insights into the inhibition mechanisms of enzymes involved in the platelet aggregation cascade, suggesting therapeutic potential for cardiovascular conditions (Tanaka et al., 1994).

Metabolism and Toxicity Studies

Metabolic pathways of certain thiazole derivatives have been explored, revealing the formation of ring cleavage products and their implications. Understanding the metabolism of these compounds is crucial for assessing toxicity and therapeutic safety (Mizutani et al., 1994).

Safety and Hazards

特性

IUPAC Name |

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQAALQKJPXPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

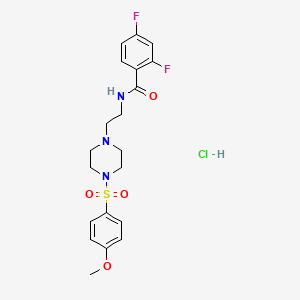

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)

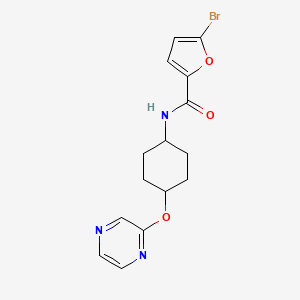

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

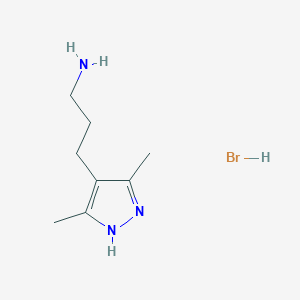

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)